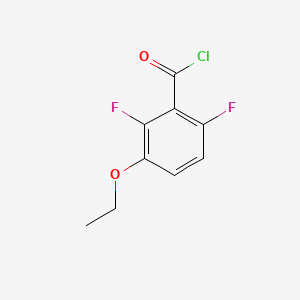

3-Ethoxy-2,6-difluorobenzoyl chloride

Descripción

Propiedades

IUPAC Name |

3-ethoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCQLWWBIGNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287117 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-27-2 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthesis of 3-Ethoxy-2,6-difluorobenzoyl Chloride

This guide details the precision synthesis of 3-Ethoxy-2,6-difluorobenzoyl chloride , a specialized acylating agent often employed in the development of kinase inhibitors and agrochemical actives.

The pathway prioritizes Directed Ortho-Metalation (DoM) over classical nucleophilic aromatic substitution (

Pathway Strategy: Directed Ortho-Metalation (DoM) Target Purity: >98% (HPLC/GC)

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Regioselectivity

Synthesizing 1,2,3,5-substituted benzenes is historically difficult using standard electrophilic aromatic substitution (EAS) due to competing directing effects.

-

Classical Route (

): Starting from 2,3,6-trifluorobenzonitrile generally yields mixtures of isomers because the ethoxide nucleophile can attack at the 4-position (para to CN) rather than the sterically hindered 3-position. -

Selected Route (DoM): We utilize the "Synergistic Directing Effect" . By starting with 1-ethoxy-2,4-difluorobenzene , the C3 proton is flanked by two fluorine atoms. The inductive effect of these two fluorines makes the C3 proton highly acidic (

), creating a "kinetic sink" that guarantees exclusive lithiation at the 3-position.

Retrosynthetic Logic

-

Target: 3-Ethoxy-2,6-difluorobenzoyl chloride.

-

Precursor 1: 3-Ethoxy-2,6-difluorobenzoic acid (via Chlorination).

-

Precursor 2: 1-Ethoxy-2,4-difluorobenzene (via Lithiation/Carboxylation).

-

Starting Material: 2,4-Difluorophenol (Commercial commodity).[1]

Part 2: Synthesis Pathway Visualization

Figure 1: The regioselective DoM pathway leverages the acidity of the C-3 proton flanked by two fluorine atoms.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene

This step protects the phenol and installs the ethoxy group. We use a standard Williamson ether synthesis.[2]

-

Reagents: 2,4-Difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (0.5 M).

-

Mechanism:

nucleophilic substitution.

Protocol:

-

Charge a round-bottom flask with 2,4-difluorophenol (13.0 g, 100 mmol) and anhydrous acetone (200 mL).

-

Add finely ground potassium carbonate (27.6 g, 200 mmol).

-

Add ethyl iodide (18.7 g, 120 mmol) dropwise over 15 minutes.

-

Heat to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Dry over

and concentrate. The product is a clear liquid.-

Expected Yield: 92–95%

-

Data: 1H NMR will show a quartet (~4.0 ppm) and triplet (~1.4 ppm) for the ethyl group.

-

Step 2: Regioselective Carboxylation (The Core Step)

This is the critical step. The proton at position 3 is flanked by two fluorines, making it significantly more acidic than protons at 5 or 6.

-

Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), Dry THF, Dry

(gas or solid). -

Critical Control: Temperature must remain below -70°C to prevent benzyne formation or isomerization.

Protocol:

-

LDA Preparation: In a flame-dried 3-neck flask under Argon, add anhydrous THF (150 mL) and diisopropylamine (11.1 g, 110 mmol). Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise. Stir for 30 min.

-

Lithiation: Dissolve 1-ethoxy-2,4-difluorobenzene (15.8 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the LDA mixture at -78°C over 30 minutes.

-

Observation: The solution may turn slight yellow. Stir for 1 hour at -78°C.

-

-

Quenching: Bubble excess dry

gas through the solution (or pour onto crushed dry ice) while maintaining low temperature. Stir for 30 mins, then allow to warm to RT. -

Workup: Quench with water (100 mL). The lithium salt is water-soluble. Wash the aqueous layer with ether (to remove unreacted starting material). Acidify the aqueous layer to pH 1 with 6M HCl.

-

Isolation: Extract the precipitated white solid with EtOAc (3x). Dry over

and concentrate.-

Expected Yield: 80–85%

-

Validation: 1H NMR should show only two aromatic protons (doublets) with coupling constants indicating they are ortho to each other (positions 4 and 5 in the new numbering, or 5 and 6 in the original ring).

-

Step 3: Chlorination to Acid Chloride

Conversion of the benzoic acid to the highly reactive acid chloride.

-

Reagents: Thionyl Chloride (

, 2.0 eq), DMF (catalytic, 2-3 drops), Toluene.

Protocol:

-

Suspend 3-ethoxy-2,6-difluorobenzoic acid (10.0 g, 49.5 mmol) in anhydrous toluene (50 mL).

-

Add DMF (catalytic).

-

Add thionyl chloride (11.8 g, 99 mmol) dropwise.

-

Heat to 60°C for 3 hours. Gas evolution (

, HCl) will occur. -

Purification: Remove solvent and excess

under reduced pressure. The residue is the crude acid chloride. For high purity, distill under high vacuum.-

Appearance: Pale yellow liquid or low-melting solid.

-

Storage: Moisture sensitive. Store under Argon.[3]

-

Part 4: Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | Clear to pale yellow liquid | Visual |

| Purity | > 98.0% | GC-FID (Derivatized with MeOH) |

| Identity | Consistent with structure | 1H NMR, FT-IR (C=O stretch ~1780 cm⁻¹) |

| Water Content | < 0.1% | Karl Fischer (Critical for stability) |

Key NMR Diagnostic (Acid Intermediate): The aromatic region is the primary check for regioselectivity.

-

Correct Isomer (2,6-difluoro-3-ethoxy): Two aromatic protons. They are adjacent (positions 4 and 5). You will see a td (triplet of doublets) and dt pattern due to F-H coupling, but the key is the integration of 2H .

-

Incorrect Isomer: If lithiation occurred at C6 (unlikely), the splitting pattern would differ significantly (protons would be para to each other).

References

-

Directed Ortho-Metalation Strategy: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Acidity of Fluorobenzenes: Schlosser, M. (1998). "The basicity of fluorobenzenes and the acidity of fluorobenzenes." European Journal of Organic Chemistry, 1998(10), 2351-2358.

-

Synthesis of 2,4-Difluorophenetole: BenchChem Technical Guide. "Synthesis of 2,4-Difluorophenol and derivatives." Link

-

Lithiation of Polyfluorobenzenes: Bridges, A. J., et al. (1990). "Fluorine as an ortho-directing group in aromatic metalation."[4][5] Journal of Organic Chemistry, 55(2), 773-775. Link

Sources

Technical Monograph: 3-Ethoxy-2,6-difluorobenzoyl Chloride

The following technical guide provides an in-depth analysis of 3-Ethoxy-2,6-difluorobenzoyl chloride , a specialized intermediate used in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical scaffolds.

CAS Registry Number: 1092461-27-2 Chemical Family: Halogenated Aromatic Acid Chlorides Primary Application: Agrochemical & Pharmaceutical Intermediate[1]

Executive Summary

3-Ethoxy-2,6-difluorobenzoyl chloride is a highly reactive electrophile characterized by the presence of two ortho-fluorine atoms and a meta-ethoxy substituent. This substitution pattern imparts unique electronic properties: the fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon via inductive withdrawal, while the ethoxy group modulates lipophilicity and solubility profiles. It serves as a critical building block for benzoylphenylureas (chitin synthesis inhibitors) and 2-oxazoline derivatives.

Physicochemical Profile

The compound exists as a moisture-sensitive liquid or low-melting solid. Its reactivity is dominated by the labile acyl chloride bond, which is susceptible to rapid hydrolysis.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| Molecular Formula | C₉H₇ClF₂O₂ | |

| Molecular Weight | 220.60 g/mol | |

| Physical State | Pale yellow liquid or semi-solid | Tends to solidify at low RT |

| Melting Point | 32 – 35 °C | [1] |

| Boiling Point | ~85–90 °C at 0.5 mmHg | Estimated based on 2,6-difluoro analog [2] |

| Density | 1.42 ± 0.05 g/cm³ | High density due to halogenation |

| Solubility | Soluble in DCM, Toluene, THF, EtOAc | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes to HCl and parent acid |

Synthetic Methodology

The industrial and laboratory synthesis of 3-ethoxy-2,6-difluorobenzoyl chloride typically proceeds via the chlorination of 3-ethoxy-2,6-difluorobenzoic acid . The precursor acid is synthesized via nucleophilic aromatic substitution (alkoxylation) of 3-hydroxy-2,6-difluorobenzoic acid or lithiation/carboxylation of the corresponding benzene derivative.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway from hydroxy-benzoic acid precursor to the target acid chloride.[1][2][3][4]

Detailed Experimental Protocol (Self-Validating)

Objective: Conversion of 3-ethoxy-2,6-difluorobenzoic acid to its acid chloride.

Reagents:

-

3-Ethoxy-2,6-difluorobenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) - Chlorinating agent -

N,N-Dimethylformamide (DMF) (0.05 eq) - Catalyst

-

Toluene (Solvent, optional)

Procedure:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). -

Charging: Add the carboxylic acid precursor. If using neat conditions (preferred for purity), add

directly. If the acid is solid and bulky, use dry toluene (3-5 volumes). -

Catalysis: Add catalytic DMF. Mechanism: DMF forms the Vilsmeier-Haack type chloroiminium intermediate, which is more reactive than thionyl chloride alone.

-

Reaction: Heat the mixture to reflux (

C) for 2–4 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases and the solution becomes homogeneous. -

Work-up:

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator). Critical: Use a base trap for acidic off-gases. -

Add dry toluene and re-evaporate (azeotropic removal of residual

).

-

-

Purification: Vacuum distillation is recommended for high purity (>98%). Collect the fraction boiling at ~85°C (0.5 mmHg).

Reactivity & Mechanistic Insights[1]

Electronic & Steric Effects

The 2,6-difluoro substitution creates a specific reactivity profile:

-

Enhanced Electrophilicity: The fluorine atoms at positions 2 and 6 exert a strong inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack compared to non-fluorinated analogs [3].

-

Steric Shielding: While Fluorine is small (Van der Waals radius 1.47 Å), the di-ortho substitution creates a "steric pocket." This does not prevent reaction with small nucleophiles (amines, alcohols) but can retard reactions with bulky nucleophiles, improving regioselectivity in complex syntheses.

Reaction Map (Graphviz)

Figure 2: Primary reactivity profile showing conversion to amides, esters, and ketones.

Handling, Stability & Analytics

Storage & Stability[1]

-

Moisture Sensitivity: The compound hydrolyzes rapidly. It must be stored under inert atmosphere (Argon/Nitrogen).

-

Corrosivity: Classified as Skin Corr.[5][6][7][8][9] 1B [4]. It causes severe burns and eye damage.[6][7][8][9]

-

Shelf Life: Stable for >1 year if stored at 2–8°C in tightly sealed, Teflon-lined containers.

Analytical Methods

-

GC-MS: Preferred for purity analysis. Derivatization with methanol (to form the methyl ester) is often required to prevent column degradation by the acid chloride.

-

Method: Dilute 10 µL in 1 mL dry MeOH (forms methyl ester in situ). Inject on DB-5 column.

-

-

NMR (

):- NMR is diagnostic. Expect signals for the 2,6-fluorines (typically -110 to -120 ppm).

- NMR will show the ethoxy triplet/quartet and the aromatic protons (coupling pattern influenced by F-H coupling).

References

- Leroux, F. R., et al. (2005). The Ortho-Effect in Fluorine Chemistry. ChemBioChem.

-

PubChem. (2025).[10] Compound Summary: 3-Ethoxy-2,6-difluorobenzoyl chloride (CAS 1092461-27-2).[1] Retrieved from [Link]

Sources

- 1. 3-Ethoxy-2,6-difluorobenzoyl chloride|CAS 1092461-27-2 [benchchem.com]

- 2. 2,6-Difluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2,3-二氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 3-Ethoxy-2,6-difluorobenzoyl Chloride (CAS 1092461-27-2)

Executive Summary

3-Ethoxy-2,6-difluorobenzoyl chloride (CAS 1092461-27-2) is a specialized fluorinated building block critical to the synthesis of high-value agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring two ortho-fluorine atoms and a meta-ethoxy group—imparts specific electronic and steric properties that modulate metabolic stability and lipophilicity in downstream targets.

This guide details the chemical profile, synthesis pathways, reactivity mechanisms, and handling protocols for this compound, focusing on its primary application as an intermediate for 2-oxazoline-based acaricides (e.g., Etoxazole analogs) and potential kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5]

The 2,6-difluoro substitution creates a "steric shield" around the carbonyl carbon, while the 3-ethoxy group acts as an electron-donating moiety, fine-tuning the electrophilicity of the acid chloride.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 1092461-27-2 | |

| IUPAC Name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Molecular Formula | C₉H₇ClF₂O₂ | |

| Molecular Weight | 220.60 g/mol | |

| Physical State | Low-melting solid or liquid | Depends on purity/temperature (MP ~32-35°C) |

| Boiling Point | ~260°C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to 3-ethoxy-2,6-difluorobenzoic acid |

Synthesis & Manufacturing

The industrial synthesis of 3-ethoxy-2,6-difluorobenzoyl chloride typically follows a convergent route starting from 2,4-difluorophenol or 1,3-difluorobenzene . The most efficient pathway utilizes directed ortho-lithiation to install the carboxylate functionality.

Validated Synthesis Pathway

-

Etherification: 2,4-Difluorophenol is alkylated with ethyl iodide or diethyl sulfate to form 2,4-difluorophenetole .

-

Directed Lithiation: The C3 position (between the two fluorine atoms) is selectively deprotonated using n-butyllithium (n-BuLi) at low temperature (-78°C). The two ortho-fluorines strongly acidify this proton, ensuring high regioselectivity.

-

Carboxylation: Quenching the lithiated species with CO₂ yields 3-ethoxy-2,6-difluorobenzoic acid .

-

Chlorination: The acid is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Workflow Visualization

Figure 1: Step-wise synthesis from commercially available precursors. The lithiation step is the critical regioselectivity determinant.

Reactivity & Applications

Nucleophilic Acyl Substitution

The primary utility of CAS 1092461-27-2 is as an electrophile in acylation reactions.

-

Amidation: Reacts with amines to form benzamides. This is crucial for synthesizing benzoylurea insecticides and kinase inhibitors where the 2,6-difluoro motif prevents metabolic hydrolysis of the amide bond.

-

Esterification: Reacts with alcohols/phenols to form esters.

Agrochemical Application: 2-Oxazolines

This compound is a key intermediate in the synthesis of acaricides (mite control agents) structurally related to Etoxazole .

-

Mechanism: The acid chloride reacts with a 2-amino alcohol or a serine derivative, followed by cyclization (using thionyl chloride or mesyl chloride) to form the 2-oxazoline ring.

-

Significance: The 2,6-difluoro substitution on the phenyl ring is essential for the biological activity of these acaricides, likely by optimizing the shape complementarity with the target protein (e.g., chitin synthase inhibition).

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways. The oxazoline route is the primary industrial application.

Handling, Safety & Stability

Danger: This compound is an acid chloride. It reacts violently with water to release hydrogen chloride (HCl) gas and the corresponding benzoic acid.

Storage Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: 2-8°C (Refrigerate).

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to corrosion risk.

Emergency Procedures

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water. Acid chlorides cause delayed, deep tissue burns.

-

Spill: Neutralize with sodium bicarbonate or lime. Do not use water directly on the neat chemical.

Analytical Characterization

To validate the identity of CAS 1092461-27-2, look for these signature signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0–7.2 ppm (m, 1H, Ar-H at C4).

-

δ ~6.8–6.9 ppm (m, 1H, Ar-H at C5).

-

δ ~4.1 ppm (q, 2H, -OCH₂-).

-

δ ~1.4 ppm (t, 3H, -CH₃).

-

-

¹⁹F NMR:

-

Two distinct signals (if not decoupled) or a complex multiplet around -110 to -120 ppm due to the non-equivalence or coupling of the 2,6-fluorines with the 3-ethoxy group.

-

-

IR Spectroscopy:

-

Strong C=O stretch at ~1770–1790 cm⁻¹ (characteristic of acid chlorides, shifted higher than esters/amides).

-

References

- European Patent Office. (1988). EP0281186B1: Insecticidal and acaricidal 2-(2,6-difluorophenyl)-4-substituted-2-oxazolines.

-

PubChem. (n.d.). 3-Ethoxy-2,6-difluorobenzoyl chloride.[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoyl chloride derivatives - General Reactivity.

Sources

Application Notes & Protocols for Esterification Reactions with 3-Ethoxy-2,6-difluorobenzoyl chloride

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 3-Ethoxy-2,6-difluorobenzoyl chloride in esterification reactions. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into reaction optimization, safety, and purification. Detailed, field-tested protocols are provided for both standard and sterically demanding substrates, supplemented by mechanistic diagrams and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Advantage of 3-Ethoxy-2,6-difluorobenzoyl chloride

3-Ethoxy-2,6-difluorobenzoyl chloride is a specialized acylating agent increasingly employed in the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science.[1] Its utility stems from a unique combination of electronic and steric properties. The two fluorine atoms ortho to the carbonyl group act as potent electron-withdrawing groups, significantly increasing the electrophilicity of the carbonyl carbon. This heightened reactivity makes it an exceptionally efficient reagent for the esterification of a wide range of alcohols, including those that are sterically hindered or possess poor nucleophilicity.

Unlike equilibrium-driven Fischer esterifications, reactions with acyl chlorides like this one are generally rapid and irreversible, driven by the formation of the highly stable chloride ion as a leaving group.[2][3] The presence of the 3-ethoxy group can further modulate the electronic environment and provides a handle for influencing the final product's physical properties, such as solubility and crystallinity. These characteristics make 3-Ethoxy-2,6-difluorobenzoyl chloride a valuable tool for creating esters with high efficiency and yield.

The Chemistry of Acylation: Mechanism and Rationale

The esterification process using an acyl chloride is a classic example of nucleophilic acyl substitution. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

The reaction proceeds in three main steps:

-

Nucleophilic Attack: The alcohol's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the 3-Ethoxy-2,6-difluorobenzoyl chloride. This forms a transient tetrahedral intermediate.[3]

-

Carbonyl Reformation & Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion, an excellent leaving group.

-

Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, removes the proton from the oxonium ion intermediate, yielding the final ester product and a protonated base salt (e.g., triethylammonium chloride).[3][4] This final step is crucial as it neutralizes the HCl byproduct, which could otherwise lead to unwanted side reactions.[3][5]

For less reactive or sterically hindered alcohols, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Design: Key Parameters for Success

Optimizing an esterification reaction requires careful consideration of several interconnected parameters.

| Parameter | Recommendation & Rationale |

| Alcohol Substrate | Primary alcohols are highly reactive. Secondary alcohols react more slowly due to steric hindrance. Tertiary alcohols and phenols are the least reactive and often require a catalyst like DMAP and potentially longer reaction times or gentle heating.[3][6] |

| Solvent | Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.[5] The absence of water is critical to prevent the hydrolysis of the highly reactive acyl chloride back to its carboxylic acid.[4] |

| Base | A non-nucleophilic amine base like Triethylamine (TEA) or Pyridine is essential.[3][5] Use 1.1 to 1.5 equivalents relative to the acyl chloride to effectively scavenge the HCl byproduct and drive the reaction to completion. |

| Stoichiometry | A slight excess of the acyl chloride (1.1 to 1.2 equivalents ) relative to the alcohol is typically used to ensure complete consumption of the often more valuable alcohol substrate. |

| Temperature | The reaction is exothermic. It is best practice to begin the addition of the acyl chloride at 0 °C (ice bath) to control the initial rate.[5] After the addition is complete, the reaction is typically allowed to warm to room temperature. |

| Monitoring | Reaction progress should be monitored by Thin-Layer Chromatography (TLC) . A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (usually the alcohol) signals completion. |

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should adjust quantities based on the scale of their reaction.

Protocol 1: General Esterification of a Primary or Secondary Alcohol

This protocol is suitable for most standard, unhindered alcohol substrates.

Materials:

-

Alcohol (1.0 eq)

-

3-Ethoxy-2,6-difluorobenzoyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 3-Ethoxy-2,6-difluorobenzoyl chloride (1.2 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting alcohol spot is no longer visible.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution to dissolve the amine salts.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[7]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude ester product via flash column chromatography on silica gel or distillation, depending on its physical properties.[2][5]

Protocol 2: Esterification of a Sterically Hindered or Poorly Reactive Alcohol (e.g., Phenol)

This protocol incorporates a catalyst to enhance the reaction rate for challenging substrates.

Materials:

-

All materials from Protocol 1

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

Procedure:

-

Setup & Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but add DMAP (0.1 eq) to the initial solution of the alcohol and triethylamine.

-

Cooling & Addition: Follow steps 3 and 4 from Protocol 1.

-

Reaction: After addition, allow the reaction to stir at room temperature. For very unreactive substrates, the reaction time may need to be extended (up to 24 hours), or gentle heating (e.g., 40 °C) may be required.

-

Monitoring, Work-up, and Purification: Follow steps 6 through 9 from Protocol 1. The work-up procedure will effectively remove the DMAP catalyst along with the other aqueous-soluble components.

Caption: General experimental workflow for esterification.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.

-

Hazards: 3-Ethoxy-2,6-difluorobenzoyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water and other protic solvents.[8][9][10] It causes severe skin burns and eye damage.[8][9] Inhalation can cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles or a face shield.[8][9][11]

-

Handling: Use flame-dried glassware and operate under an inert atmosphere to prevent contact with moisture.[4] Dispense the liquid using a syringe or cannula.

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[8][10][11]

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][11]

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet solvent or glassware hydrolyzing the acyl chloride. 2. Impure or degraded acyl chloride. 3. Insufficiently reactive alcohol. | 1. Ensure all solvents are anhydrous and glassware is properly flame-dried. 2. Use freshly opened or properly stored reagent. 3. Add a catalyst (DMAP), increase reaction time, or gently heat the reaction mixture. |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance. 3. Stoichiometry error (insufficient acyl chloride). | 1. Allow the reaction to stir longer, monitoring by TLC. 2. Add DMAP and/or gently heat. 3. Re-check calculations and consider adding a small additional charge of the acyl chloride. |

| Side Product Formation | 1. Hydrolysis of the acyl chloride to the carboxylic acid. 2. Reaction with the base (if a nucleophilic base is used incorrectly). | 1. Ensure strictly anhydrous conditions. The acid can be removed during the basic wash (NaHCO₃) in the work-up. 2. Use a non-nucleophilic base like TEA or pyridine. |

References

- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.

- Benchchem. (n.d.). 3-Ethoxy-2,6-difluorobenzoyl chloride | CAS 1092461-27-2.

- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Chemistry Steps. (n.d.). Preparation of Esters.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

- JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis.

- NO. 7. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,6-Difluorobenzoyl Chloride.

- Google Patents. (n.d.). US2207611A - Purification of alkyl chlorides and formation of esters.

- Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.

- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3,6-difluorobenzoyl chloride.

- LookChem. (n.d.). General procedures for the purification of Esters.

- Diversey SDS. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 2,6-Dichlorobenzoyl chloride.

- Chemguide. (n.d.). Making Esters.

- Grygorenko, O. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.

Sources

- 1. 3-Ethoxy-2,6-difluorobenzoyl chloride|CAS 1092461-27-2 [benchchem.com]

- 2. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 3. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

Application Notes and Protocols for Acylation using 3-Ethoxy-2,6-difluorobenzoyl chloride

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the demand for highly functionalized and specific building blocks is ever-present. 3-Ethoxy-2,6-difluorobenzoyl chloride emerges as a versatile reagent for the introduction of the 3-ethoxy-2,6-difluorobenzoyl moiety. The presence of two fluorine atoms ortho to the carbonyl group significantly activates the acyl chloride towards nucleophilic attack, while also imparting unique electronic properties to the resulting product. The ethoxy group further modulates the electronic and steric environment. This document provides a comprehensive guide to the application of this reagent in acylation reactions, detailing the underlying mechanistic principles, offering robust experimental protocols, and addressing potential challenges.

Mechanistic Considerations in Acylation

The acylation of nucleophiles, such as amines and alcohols, with benzoyl chlorides is a cornerstone of organic chemistry, proceeding via a nucleophilic acyl substitution mechanism.[1] The reaction is initiated by the attack of the nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) on the electrophilic carbonyl carbon of the benzoyl chloride.[1] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide or ester product.[1]

The reactivity of 3-Ethoxy-2,6-difluorobenzoyl chloride is significantly influenced by its substituents. The two electron-withdrawing fluorine atoms at the ortho positions enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction times and milder reaction conditions compared to less substituted benzoyl chlorides.

A base is typically employed in these reactions to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the starting nucleophile, rendering it non-nucleophilic.[1] Common bases include tertiary amines like triethylamine (TEA) or pyridine, or in some cases, hindered bases for specific applications.[2]

Caption: General workflow of acylation and subsequent neutralization.

General Protocol for N-Acylation of a Primary Amine

This protocol provides a general method for the acylation of a primary amine with 3-Ethoxy-2,6-difluorobenzoyl chloride. The reaction conditions can be adapted for different substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Ethoxy-2,6-difluorobenzoyl chloride | ≥97% | [e.g., Rhenium Bio Science, Benchchem][3][4] | Handle with care in a fume hood. |

| Primary Amine | Reagent | Various | Ensure purity and dryness. |

| Triethylamine (TEA) | Anhydrous | Various | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or a freshly opened bottle. |

| Round-bottom flask | - | Various | Flame-dried before use. |

| Magnetic stirrer and stir bar | - | Various | - |

| Inert gas supply (Nitrogen or Argon) | - | Various | - |

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.[1]

-

Addition of Acyl Chloride: Slowly add a solution of 3-Ethoxy-2,6-difluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-ethoxy-2,6-difluorobenzoyl) amide.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Step-by-step workflow for the N-acylation of a primary amine.

General Protocol for O-Acylation of a Primary Alcohol

This protocol outlines a general procedure for the esterification of a primary alcohol. For less reactive secondary alcohols, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be required.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Ethoxy-2,6-difluorobenzoyl chloride | ≥97% | [e.g., PureSynth][6] | Handle with care in a fume hood. |

| Primary Alcohol | Reagent | Various | Ensure purity and dryness. |

| Pyridine | Anhydrous | Various | Store over KOH pellets. |

| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or a freshly opened bottle. |

| Round-bottom flask | - | Various | Flame-dried before use. |

| Magnetic stirrer and stir bar | - | Various | - |

| Inert gas supply (Nitrogen or Argon) | - | Various | - |

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C and slowly add a solution of 3-Ethoxy-2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Workup:

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the crude ester by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS).

Safety and Handling

3-Ethoxy-2,6-difluorobenzoyl chloride is a corrosive liquid and reacts violently with water.[7][8] It is crucial to handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Store the reagent in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[7][10]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive nucleophile (protonated)- Insufficiently reactive acyl chloride- Low reaction temperature | - Ensure the use of a suitable base in sufficient quantity.- For less reactive nucleophiles, consider adding a catalyst like DMAP.- Gradually increase the reaction temperature and monitor by TLC. |

| Formation of multiple products | - Side reactions (e.g., reaction with solvent)- C-acylation in Friedel-Crafts type reactions[11] | - Ensure the use of an inert, anhydrous solvent.- For aromatic substrates, the choice of catalyst and conditions is critical to control regioselectivity. |

| Difficult purification | - Close polarity of product and starting material- Presence of stubborn impurities | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods like recrystallization or preparative TLC. |

References

-

askIITians. (2025, August 14). Primary amines react with benzoyl chloride to give: (A) Benzamides. Available at: [Link]

-

Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. In Houben-Weyl Methods of Molecular Transformations. Available at: [Link]

-

MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2553. Available at: [Link]

-

Frontiers in Chemistry. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 689035. Available at: [Link]

-

ResearchGate. (2025, August 6). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. Available at: [Link]

-

TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. International Journal of ChemTech Research, 6(3), 1315-1322. Available at: [Link]

-

Phukan, K. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. International Journal of ChemTech Research, 6(7), 3628-3634. Available at: [Link]

-

TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Available at: [Link]

-

Frontiers in Chemistry. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 689035. Available at: [Link]

-

Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Available at: [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with amines? Available at: [Link]

- Google Patents. (2003). WO2003087078A1 - Selective acylation of secondary hydroxyl groups.

-

Toxic Docs. (n.d.). Safety Data Sheet. Available at: [Link]

-

PureSynth. (n.d.). 3-Ethoxy-2,4-Difluorobenzoyl Chloride 97%. Available at: [Link]

-

RHENIUM BIO SCIENCE. (n.d.). 3-Ethoxy-2,6-difluorobenzoyl chloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

-

CDP Innovation. (2015, July 17). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Available at: [Link]

-

MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 735. Available at: [Link]

-

SciSpace. (2001). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 6(3), 279-285. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google Patents [patents.google.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. 3-Ethoxy-2,6-difluorobenzoyl chloride|CAS 1092461-27-2 [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pure-synth.com [pure-synth.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemguide.co.uk [chemguide.co.uk]

The Synthesis of N-Alkyl-3-ethoxy-2,6-difluorobenzamides: A Detailed Guide to the Acylation of Primary Amines

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific background for the reaction of 3-Ethoxy-2,6-difluorobenzoyl chloride with primary amines. This transformation is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of novel benzamide derivatives. The presence of the difluoro substituents and the ethoxy group on the benzoyl moiety can significantly influence the physicochemical and pharmacological properties of the resulting amide products, making this class of reagents particularly valuable for the synthesis of biologically active molecules. This guide will cover the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss critical parameters, safety considerations, and data interpretation.

Introduction: The Significance of Fluorinated Benzamides

N-substituted benzamides are a prevalent structural motif in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can profoundly alter their properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The 2,6-difluoro substitution pattern, in particular, can enforce a specific conformation on the benzamide linkage, which can be crucial for potent and selective biological activity. The addition of an ethoxy group at the 3-position further modulates the electronic and steric properties of the molecule, offering another handle for fine-tuning its characteristics.

The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely employed method for the formation of amide bonds.[1] This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions, making it an indispensable tool in organic synthesis.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Ethoxy-2,6-difluorobenzoyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, and after deprotonation of the nitrogen, the stable N-substituted amide product is formed.

A base is required in the reaction to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as triethylamine or pyridine, are commonly used for this purpose as they are non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride.[1]

Visualizing the Reaction Pathway

Sources

Purification of 3-Ethoxy-2,6-difluorobenzoyl chloride reaction products

This guide serves as a specialized technical resource for the purification of 3-Ethoxy-2,6-difluorobenzoyl chloride , a critical intermediate often used in the synthesis of fluoro-quinolone antibiotics and agrochemicals.

Status: Operational Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist

Molecule Profile & Impurity Landscape

Before initiating purification, it is critical to understand what you are fighting. The reaction of 3-ethoxy-2,6-difluorobenzoic acid with thionyl chloride (

| Component | Role | Physical State | Removal Strategy |

| 3-Ethoxy-2,6-difluorobenzoyl chloride | Target Product | Liquid/Low-melting Solid | Vacuum Distillation |

| Thionyl Chloride ( | Reagent (Excess) | Volatile Liquid (BP 74.6°C) | Azeotropic Stripping |

| Sulfur Dioxide ( | Byproduct | Gas | Vacuum Trap / Scrubber |

| Hydrogen Chloride ( | Byproduct | Gas | Vacuum Trap / Scrubber |

| DMF-Chloride Complex | Catalyst Residue | Viscous Oil / Solid | Phase Separation / Distillation |

| Precursor Acid | Unreacted Starting Material | Solid | Remains in Pot (Residue) |

The "Golden Path" Purification Protocol

Standard Operating Procedure (SOP) for >98% Purity

Phase A: Reaction Quench & Bulk Removal

Objective: Remove gross excess of

-

Thermal Stripping: Once the reaction is complete (verified by TLC/HPLC of an esterified aliquot), cool the mixture to 40°C .

-

Vacuum Application: Connect the flask to a vacuum manifold protected by a liquid nitrogen or dry ice/acetone trap.

-

Note: Do not apply full vacuum immediately. Ramp down pressure to 200 mbar to prevent "bumping."

-

-

The Azeotropic Chase (Critical Step):

-

Once the volume stops decreasing, break vacuum with dry nitrogen (

). -

Add anhydrous Toluene (approx. 2 mL per gram of product).

-

Re-apply vacuum and strip to dryness.

-

Why? Toluene forms a binary azeotrope with residual

, dragging the final traces out of the oil. Residual thionyl chloride will degrade the product during storage.

-

Phase B: Fractional Vacuum Distillation

Objective: Isolate the pure product from non-volatile impurities (DMF salts, unreacted acid).

-

Setup: Short-path distillation head with a vigreux column (optional but recommended for larger scales).

-

Conditions:

-

Bath Temp: Start at 130°C.

-

Vacuum: < 5 mmHg (High Vacuum is essential).

-

Expected BP: The 2,6-difluoro motif lowers the boiling point relative to non-fluorinated analogs, but the ethoxy group raises it. Expect collection around 105–115°C at 2-3 mmHg (Estimate).

-

-

Collection: Discard the first 5% (forerun) which may contain residual toluene/thionyl chloride. Collect the steady main fraction.

Workflow Visualization

Diagram 1: Purification Decision Tree

This logic flow determines whether simple stripping is sufficient or if full distillation is required.

Caption: Decision matrix for processing 3-ethoxy-2,6-difluorobenzoyl chloride based on downstream application.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Q1: My product solidified into a "sludge" inside the condenser. What happened?

Diagnosis: This is likely due to the high melting point of the product or sublimation of impurities.

-

The Science: 2,6-difluoro substitution often increases crystallinity. If the cooling water in your condenser is too cold (e.g., <10°C), the vapor will solidify instantly, clogging the path.

-

Fix:

-

Switch the condenser coolant to warm water (30–40°C) or turn off the circulation pump temporarily to allow the vapor to condense as a liquid.

-

Use a heat gun (gently) to melt the blockage into the receiving flask.

-

Q2: The product has a dark orange/red color after distillation.

Diagnosis: Thermal decomposition of the DMF catalyst (Vilsmeier adducts).

-

The Science: If too much DMF was used (>1-2 drops) or the distillation bath temperature was too high (>160°C), the DMF-chloride complex degrades, contaminating the distillate.

-

Fix:

-

Redistill at a lower pressure (stronger vacuum) to reduce the required bath temperature.

-

Wash the crude oil with cold hexanes (if the product is solid) before distillation to remove organic impurities, though this is risky due to moisture sensitivity.

-

Q3: I see a broad peak at 11.0–13.0 ppm in the Proton NMR.

Diagnosis: Hydrolysis has occurred; you have reverted to 3-ethoxy-2,6-difluorobenzoic acid .[1]

-

The Science: Acid chlorides are highly electrophilic. The 2,6-difluoro pattern increases the partial positive charge on the carbonyl carbon, making it aggressively reactive toward atmospheric moisture.

-

Fix:

-

There is no easy purification fix. You must re-chlorinate.

-

Add fresh

(2-3 equivalents) to the impure material and reflux for 1 hour. -

Repeat the Azeotropic Chase (Phase A) rigorously.

-

Q4: My vacuum pump oil is smoking/degrading rapidly.

Diagnosis:

-

The Science: Thionyl chloride vapors emulsify and acidify pump oil, destroying the pump's internal seals.

-

Fix:

-

The Double Trap: Use a primary trap (Dry Ice/Acetone) to catch organic volatiles and a secondary trap (KOH pellets or NaOH solution) to neutralize acidic gases before they hit the pump.

-

Nitrogen Bleed: Maintain a very slight bleed of dry

into the system if using a rotary vane pump to help sweep volatiles through.

-

Quality Control: Verifying the Product

Do not trust the label; trust the data.

-

Derivatization Test (Best Practice):

-

Take 20 mg of product.

-

Add 0.5 mL dry Methanol.

-

Result: Immediate exotherm indicates active acid chloride.

-

Run TLC/GC on this methyl ester. It is stable and easier to analyze than the chloride.

-

-

FT-IR Spectroscopy:

-

Look for the Carbonyl stretch shift.

-

Acid: ~1680–1700 cm⁻¹

-

Acid Chloride: Shifted significantly higher to ~1770–1800 cm⁻¹ (due to the inductive effect of Cl and F).

-

References

-

BenchChem. (2025).[2][3] Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from

-

Organic Syntheses. (1955). Benzoyl Chloride Purification Protocols. Org. Synth. Coll. Vol. 3, p.113. Retrieved from

-

ChemicalBook. (2024). 2,6-Difluorobenzoyl chloride Properties and Synthesis. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (General reference for Acid Chloride Synthesis).

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Overcoming solubility issues with 3-Ethoxy-2,6-difluorobenzoyl chloride

Welcome to the technical support center for 3-Ethoxy-2,6-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly those related to solubility, during your experiments.

Introduction to 3-Ethoxy-2,6-difluorobenzoyl Chloride

3-Ethoxy-2,6-difluorobenzoyl chloride (CAS No. 1092461-27-2) is a highly reactive acyl chloride, valuable as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is largely dictated by the electron-withdrawing effects of the two fluorine atoms and the acyl chloride moiety, making the carbonyl carbon highly electrophilic. However, its physical properties, including solubility, can present challenges in reaction setup and execution. This guide provides practical solutions to these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Ethoxy-2,6-difluorobenzoyl chloride is not dissolving in my reaction solvent. What should I do?

This is a common issue. The solubility of 3-Ethoxy-2,6-difluorobenzoyl chloride is influenced by the polarity of the solvent. While it is generally soluble in a range of aprotic organic solvents, selecting the right one is crucial for a successful reaction.

Initial Steps:

-

Consult the Solubility Table: Refer to the qualitative solubility table below for guidance on appropriate solvent selection.

-

Increase Solvent Volume: A simple first step is to increase the volume of the solvent to see if the compound dissolves. However, be mindful of the impact on reaction concentration and kinetics.

-

Gentle Warming: Gentle warming of the solvent can increase the solubility of your acyl chloride. This should be done cautiously and under an inert atmosphere to prevent any unwanted side reactions or degradation.

-

Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

Advanced Strategies:

-

Solvent Mixtures: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a more polar aprotic solvent like THF or DMF to a nonpolar solvent like hexane or toluene can improve solubility.

-

Alternative Solvents: Consider switching to a different solvent class. If you are using a nonpolar solvent, a polar aprotic solvent might be a better choice, and vice-versa.

Q2: Which solvents are recommended for reactions with 3-Ethoxy-2,6-difluorobenzoyl chloride?

The choice of solvent is highly dependent on the specific reaction you are performing (e.g., acylation of an amine, alcohol, or a Friedel-Crafts reaction). As a general rule, aprotic solvents are preferred to prevent reaction with the acyl chloride.

Qualitative Solubility of 3-Ethoxy-2,6-difluorobenzoyl Chloride in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | E-E-A-T Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited for many acyl chlorides, and they are relatively inert under typical acylation conditions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good general-purpose solvents for a wide range of organic compounds. THF, being more polar, may offer better solubility. |

| Aromatics | Toluene, Benzene, Chlorobenzene | Moderate | These nonpolar solvents can be effective, particularly for Friedel-Crafts type reactions. A patent for the synthesis of a similar compound, 2,6-difluorobenzoyl chloride, utilizes chlorobenzene.[2] |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Cyrene™ | Moderate to High | These solvents are often used for amide bond formation.[3] However, DMF can react with acyl chlorides under certain conditions, so its use should be carefully considered. |

| Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are generally poor choices for dissolving polar acyl chlorides. |

| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Incompatible | Acyl chlorides react vigorously with protic solvents, leading to hydrolysis to the corresponding carboxylic acid or ester formation.[4] |

Q3: I am performing an acylation reaction with an amine, and my starting material is not fully soluble. Can I heat the reaction mixture?

Yes, gentle heating can be an effective way to increase solubility and drive the reaction to completion. However, there are important considerations:

-

Side Reactions: Increased temperature can lead to side reactions. Monitor your reaction closely by TLC or LC-MS.

-

Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can cause degradation of the acyl chloride or the product.

-

Inert Atmosphere: Always perform reactions with acyl chlorides under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture, especially when heating.

Q4: My reaction is sluggish, and I suspect solubility is the culprit. What can I do to improve the reaction rate?

Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. Here are some strategies to address this:

-

Change of Solvent: As discussed in Q1 and Q2, switching to a solvent in which your starting materials are more soluble is the most direct approach.

-

Phase-Transfer Catalysis: If you are working with a biphasic system (e.g., an aqueous solution of an amine salt and an organic solution of the acyl chloride), a phase-transfer catalyst can facilitate the reaction.

-

Use of Additives: In some cases, additives can improve solubility or reaction rates. For example, in Friedel-Crafts acylations, a Lewis acid catalyst is required.[5][6]

Experimental Protocols

General Protocol for Amide Synthesis using 3-Ethoxy-2,6-difluorobenzoyl Chloride

This protocol provides a general guideline for the acylation of a primary or secondary amine.

Materials:

-

3-Ethoxy-2,6-difluorobenzoyl chloride

-

Amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

-

Dissolution of Amine: Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermic reaction.

-

Addition of Acyl Chloride: Dissolve 3-Ethoxy-2,6-difluorobenzoyl chloride (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Experimental Logic

Decision Workflow for Solvent Selection

Caption: A decision-making workflow for troubleshooting solubility issues.

Key Relationships in Acylation Reactions

Caption: The interplay of key components in a typical acylation reaction.

References

-

Bentley, T. W. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6637-6657. [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

- Google Patents. (2005). Process for preparing substituted benzoyl chlorides. US6844468B2.

-

Ataman Kimya. BENZOYL CHLORIDE (BENZOİL KLORÜR). [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

-

Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

-

University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Taylor & Francis. Benzoyl chloride – Knowledge and References. [Link]

-

University of Huddersfield Research Portal. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

SciSpace. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

ECHA. (2013). Solubility in organic solvents / fat solubility. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

Sources

Technical Support Center: 3-Ethoxy-2,6-difluorobenzoyl Chloride Reaction Temperature Optimization

Welcome to the technical support center for optimizing reactions involving 3-Ethoxy-2,6-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in acylation reactions. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot common issues and refine your experimental protocols for optimal results.

Section 1: The Critical Role of Temperature in Reactions with 3-Ethoxy-2,6-difluorobenzoyl Chloride

3-Ethoxy-2,6-difluorobenzoyl chloride is a highly reactive acylating agent, prized for its utility in synthesizing complex molecules, particularly in the pharmaceutical industry. Its reactivity, however, is a double-edged sword. The acyl chloride functional group is highly susceptible to nucleophilic attack, making it an efficient acyl donor. This reactivity is significantly influenced by temperature.

Thermodynamic and Kinetic Considerations: Acylation reactions using acyl chlorides are typically exothermic. The formation of the new amide or ester bond and the release of HCl gas contribute to a negative enthalpy change (ΔH).

-

Low Temperatures (Sub-ambient, e.g., 0 °C to -20 °C): At lower temperatures, the rate of reaction is reduced. This is crucial for controlling the initial exothermic event upon addition of the acyl chloride, preventing thermal runaways.[1][2] Lower temperatures also enhance selectivity by minimizing the rates of competing side reactions, such as hydrolysis of the acyl chloride by trace moisture or reaction with less nucleophilic sites on a complex substrate.[1][3]

-

Ambient to Elevated Temperatures (e.g., 25 °C to 60 °C): Increasing the temperature provides the necessary activation energy to drive the reaction to completion, especially when reacting with less nucleophilic amines or alcohols.[4] However, elevated temperatures can also accelerate decomposition of the acyl chloride and promote the formation of impurities.[2][3] A careful balance must be struck to ensure a reasonable reaction time without compromising yield and purity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during acylation reactions with 3-Ethoxy-2,6-difluorobenzoyl chloride, with a focus on temperature-related causes and solutions.

Q1: My reaction is very slow or has stalled. Should I just increase the temperature?

Answer: While insufficient temperature can lead to a sluggish reaction, indiscriminately increasing the heat is not always the best solution.[4]

-

Probable Cause 1: Insufficient Activation Energy: The nucleophile (amine/alcohol) may be too weak or sterically hindered to react efficiently at low temperatures.

-

Probable Cause 2: Poor Solubility: One or more reactants may not be fully dissolved at the initial low temperature, limiting the reaction rate.

-

Probable Cause 3: Inadequate Base: If a base is used to scavenge the HCl byproduct (e.g., triethylamine, pyridine), its effectiveness can be temperature-dependent. The resulting ammonium salt may also precipitate, hindering the reaction.

Troubleshooting Steps:

-

Confirm Solubility: Visually inspect the reaction mixture. If solids are present, consider a solvent system that offers better solubility at the desired temperature.

-

Gradual Temperature Increase: Instead of a large jump, slowly warm the reaction mixture in increments of 5-10 °C. Monitor the reaction progress at each stage using an appropriate analytical method (e.g., TLC, LC-MS).

-

Catalyst Addition: For less reactive nucleophiles, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate without requiring high temperatures.[4]

-

Re-evaluate Base: Ensure a suitable base is present in at least a stoichiometric amount to neutralize the generated HCl.[1]

Q2: My reaction produced a low yield of the desired product with many impurities. Was the temperature too high?

Answer: Yes, excessive temperature is a very common cause of low yields and poor purity.

-

Probable Cause 1: Hydrolysis: 3-Ethoxy-2,6-difluorobenzoyl chloride is sensitive to moisture.[5] At higher temperatures, the rate of hydrolysis to the corresponding benzoic acid increases significantly, consuming the starting material.[1]

-

Probable Cause 2: Side Reactions: Elevated temperatures can provide the activation energy for undesired pathways, such as di-acylation if the nucleophile has multiple reactive sites.[4]

-

Probable Cause 3: Decomposition: The acyl chloride itself or the desired product might not be stable at higher temperatures, leading to decomposition and a complex mixture of byproducts.[3]

Troubleshooting Steps:

-

Start Cold: Always begin the reaction at a low temperature (0 °C is a standard starting point) by adding the acyl chloride dropwise to the solution of the nucleophile and base.[1] This helps manage the initial exotherm.

-

Maintain Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to minimize hydrolysis.[4][6]

-

Analyze Byproducts: Isolate and identify the major impurities. If the corresponding carboxylic acid is present, it strongly suggests hydrolysis was an issue.

-

Perform a Temperature Screen: If the reaction requires heating to proceed, conduct a small-scale optimization screen at different temperatures (e.g., 25 °C, 40 °C, 55 °C) to find the optimal balance between reaction rate and purity.

Q3: I observed a rapid, uncontrolled temperature increase (exotherm) upon adding the acyl chloride. How can I prevent this?

Answer: A strong exotherm is a sign of a very fast reaction and poor heat dissipation. This is dangerous and detrimental to product quality.[2]

-

Probable Cause 1: Addition Rate is Too Fast: Adding the acyl chloride too quickly leads to a rapid release of heat that the cooling system cannot handle.

-

Probable Cause 2: Insufficient Cooling: The ice bath or cooling system may not be adequate for the scale of the reaction.

-

Probable Cause 3: High Concentration: Running the reaction at a high concentration can exacerbate the exotherm.

Troubleshooting Steps:

-

Slow, Controlled Addition: Add the 3-Ethoxy-2,6-difluorobenzoyl chloride dropwise via a syringe pump or an addition funnel over an extended period (e.g., 30-60 minutes).[1]

-

Adequate Cooling: Ensure the reaction flask is sufficiently immersed in an efficient cooling bath (e.g., ice-salt, dry ice/acetone). Monitor the internal temperature of the reaction, not just the bath temperature.

-

Dilution: Use a sufficient volume of solvent to help absorb and dissipate the heat generated during the reaction.[1]

Section 3: Experimental Protocols for Temperature Optimization

Protocol 3.1: Baseline Acylation Reaction

This protocol provides a standard starting point for an acylation reaction.

-

Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar).

-

Reagent Setup: In the reaction flask, dissolve the nucleophile (amine or alcohol, 1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 3-Ethoxy-2,6-difluorobenzoyl chloride (1.05 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by TLC or LC-MS.

-

Warming (Optional): If the reaction is sluggish, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to monitor its progress.

-

Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Proceed with standard extraction, washing, drying, and purification procedures.

Protocol 3.2: Systematic Temperature Screening

To find the optimal temperature, a parallel screening experiment is highly effective.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 0 °C → RT | 25 °C (RT) | 40 °C |

| Reaction Time | 4 hours | 4 hours | 4 hours |

| Monitoring | TLC/LC-MS at 1h, 2h, 4h | TLC/LC-MS at 1h, 2h, 4h | TLC/LC-MS at 1h, 2h, 4h |

| Outcome Metric | % Conversion, Purity Profile | % Conversion, Purity Profile | % Conversion, Purity Profile |

This table summarizes a typical temperature screening setup.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common temperature-related issues in your acylation reaction.

Caption: Troubleshooting workflow for temperature optimization.

References

- BenchChem Technical Support Team. (2025).

- BenchChem Technical Support Team. (2025). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. BenchChem.

- BenchChem Technical Support Team. (2025).

- Vaia. (2023).

- BenchChem Technical Support Team. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride. BenchChem.

- BenchChem Technical Support Team. (2025). Managing temperature control in 2-Acetylbenzoic acid reactions. BenchChem.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- TCI Chemicals. (2025).

- Simpson, J. (2019). Comment on "What should i reconsider in my experiment for acyl chloride to be formed?".

Sources

Technical Guide: Comparative Reactivity of Fluorinated Benzoyl Chlorides in Drug Discovery

Topic: 3-Ethoxy-2,6-difluorobenzoyl chloride vs 2,6-difluorobenzoyl chloride reactivity Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds—particularly for kinase inhibitors, benzoylurea insecticides, and anticonvulsants—the precise modulation of the phenyl ring's electronic and steric environment is critical.[1] This guide compares the industry-standard 2,6-difluorobenzoyl chloride with its C3-substituted analog, 3-ethoxy-2,6-difluorobenzoyl chloride .